molecular formula C16H26O5 B1243714 Aigialone

Aigialone

Cat. No. B1243714
M. Wt: 298.37 g/mol
InChI Key: YVCGKKHYXVEPMA-KHJVZFFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aigialone is a natural product found in Aigialus parvus with data available.

Scientific Research Applications

Unique Compounds from Marine Fungus Aigialus Parvus BCC 5311

Aigialone and aigialospirol, two unique compounds, were isolated from the mangrove fungus Aigialus parvus BCC 5311. Aigialone's structure was identified through spectral analysis and X-ray crystallography, suggesting its potential as a novel chemical entity for further exploration in scientific research (Vongvilai et al., 2004).

Isoaigialones and Aigialone in Endophytic Fungi

Research on Phaeoacremonium sp., an endophytic fungus from Senna spectabilis, led to the discovery of new isoaigialones (A, B, C) along with aigialone. Their structures were clarified via spectroscopic data analysis, revealing their role in combating phytopathogenic fungi, thus highlighting aigialone's relevance in agricultural and environmental studies (Silva et al., 2017).

Secondary Metabolites from Aigialus Parvus BCC 5311

An in-depth study of Aigialus parvus BCC 5311's secondary metabolites uncovered several novel nonaketide metabolites, including aigialomycins and aigialone. The research emphasizes the significance of aigialone as part of a diverse array of compounds with potential applications in pharmacology and biochemistry (Isaka et al., 2009).

properties

Product Name

Aigialone

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

(2S,4S,5R,6S)-6-heptyl-4,5-dihydroxy-2,5-dimethyl-4,6-dihydrofuro[2,3-b]pyran-3-one

InChI

InChI=1S/C16H26O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h10-11,14,18-19H,4-9H2,1-3H3/t10-,11-,14-,16-/m0/s1

InChI Key

YVCGKKHYXVEPMA-KHJVZFFJSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@]([C@H](C2=C(O1)O[C@H](C2=O)C)O)(C)O

Canonical SMILES

CCCCCCCC1C(C(C2=C(O1)OC(C2=O)C)O)(C)O

synonyms

aigialone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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